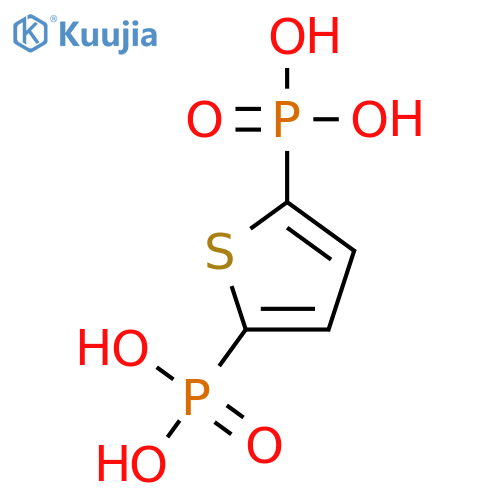Cas no 1365808-98-5 (Phosphonic acid, P,P'-2,5-thiophenediylbis-)

1365808-98-5 structure
商品名:Phosphonic acid, P,P'-2,5-thiophenediylbis-
Phosphonic acid, P,P'-2,5-thiophenediylbis- 化学的及び物理的性質
名前と識別子
-
- Phosphonic acid, P,P'-2,5-thiophenediylbis-
- thiophene-2,5-diphosphonic acid
- 1365808-98-5
- Thiophene-2,5-diylbis(phosphonic acid)
- 2,5-Bis(phosphono)thiophene
- MFCD19105226
- (5-phosphonothiophen-2-yl)phosphonic acid
- AKOS040768451
- (5-phosphono-2-thienyl)phosphonic acid
- thiophene-2,5-diphosphonicacid
-
- インチ: InChI=1S/C4H6O6P2S/c5-11(6,7)3-1-2-4(13-3)12(8,9)10/h1-2H,(H2,5,6,7)(H2,8,9,10)
- InChIKey: PMNMXBMVYDORNC-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 243.93603308Da
- どういたいしつりょう: 243.93603308Da
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 143Ų
- 疎水性パラメータ計算基準値(XlogP): -1.7
Phosphonic acid, P,P'-2,5-thiophenediylbis- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-40225407-1.0g |
(5-phosphonothiophen-2-yl)phosphonic acid |
1365808-98-5 | 95% | 1.0g |
$0.0 | 2023-01-15 |
Phosphonic acid, P,P'-2,5-thiophenediylbis- 関連文献
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
1365808-98-5 (Phosphonic acid, P,P'-2,5-thiophenediylbis-) 関連製品
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
